molecular formula C8H18ClNO2S B1403704 3-[(Ethanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864063-81-9

3-[(Ethanesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1403704
CAS No.: 1864063-81-9
M. Wt: 227.75 g/mol
InChI Key: KVBTXIXIAYAXSD-UHFFFAOYSA-N
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Description

3-[(Ethanesulfonyl)methyl]piperidine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and wide range of applications, including organic synthesis and medicinal chemistry.

Scientific Research Applications

3-[(Ethanesulfonyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Preparation Methods

The synthesis of 3-[(Ethanesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with ethanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified through crystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

3-[(Ethanesulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Mechanism of Action

The mechanism of action of 3-[(Ethanesulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-[(Ethanesulfonyl)methyl]piperidine hydrochloride can be compared with other similar compounds such as:

  • 3-[(Methylsulfonyl)methyl]piperidine hydrochloride
  • 4-(Ethylsulfonyl)piperidine hydrochloride
  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific ethanesulfonyl group, which imparts distinct properties and reactivity .

Properties

IUPAC Name

3-(ethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBTXIXIAYAXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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